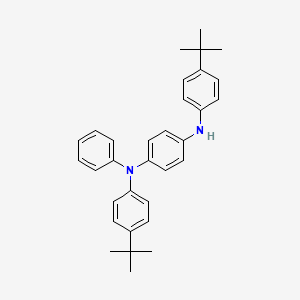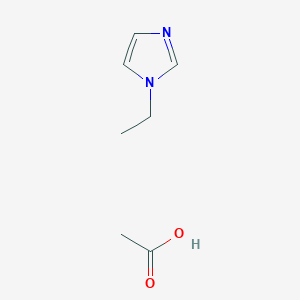
N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide: is an organic compound that belongs to the class of selenoamides. This compound is characterized by the presence of a phenylselanyl group attached to the hex-2-enamide backbone. The incorporation of selenium into organic molecules often imparts unique chemical and biological properties, making such compounds of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide typically involves the following steps:
Formation of the Amide Backbone: The initial step involves the formation of the hex-2-enamide backbone. This can be achieved through the reaction of hex-2-enoic acid with an appropriate amine, such as N-methylprop-2-en-1-amine, under dehydrating conditions.
Introduction of the Phenylselanyl Group: The phenylselanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the amide intermediate with phenylselenyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenylselanyl group in N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide can undergo oxidation to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amide. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Corresponding amide without the phenylselanyl group.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to the unique properties imparted by the selenium atom.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide is largely dependent on the selenium atom. Selenium can participate in redox reactions, which can modulate various biological pathways. The compound may interact with molecular targets such as enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-3-(phenylthio)-N-(prop-2-en-1-yl)hex-2-enamide: Similar structure but contains a sulfur atom instead of selenium.
N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamine: Similar structure but lacks the carbonyl group.
Uniqueness
N-Methyl-3-(phenylselanyl)-N-(prop-2-en-1-yl)hex-2-enamide is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. The selenium atom can participate in redox reactions, making the compound valuable in various research applications.
Eigenschaften
CAS-Nummer |
675107-49-0 |
|---|---|
Molekularformel |
C16H21NOSe |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
N-methyl-3-phenylselanyl-N-prop-2-enylhex-2-enamide |
InChI |
InChI=1S/C16H21NOSe/c1-4-9-15(13-16(18)17(3)12-5-2)19-14-10-7-6-8-11-14/h5-8,10-11,13H,2,4,9,12H2,1,3H3 |
InChI-Schlüssel |
YLXQFMROQZJVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CC(=O)N(C)CC=C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


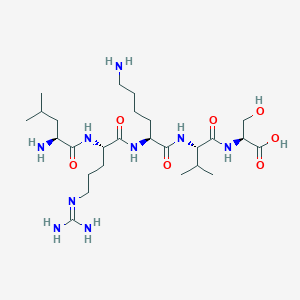

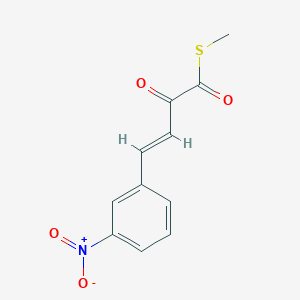
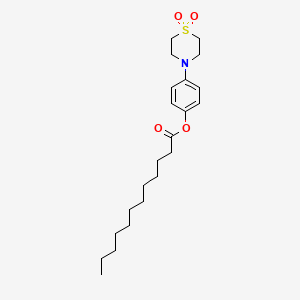
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
